2,8-Decadiene-4,6-diynoic acid, methyl ester
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Overview
Description
. This compound is known for its unique chemical structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Matricaria ester can be synthesized through the esterification of 2,8-decadiene-4,6-diynoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of Matricaria ester involves the extraction of essential oils from Matricaria perforata, followed by purification processes such as distillation and chromatography to isolate the ester . The extraction process often employs steam distillation to obtain the essential oils, which are then subjected to further purification.
Chemical Reactions Analysis
Types of Reactions
Matricaria ester undergoes various chemical reactions, including:
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of Matricaria ester can lead to the formation of saturated esters or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Hydrolysis: 2,8-decadiene-4,6-diynoic acid and methanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Reduction: Saturated esters or alcohols.
Scientific Research Applications
Matricaria ester has been extensively studied for its therapeutic properties and applications in various fields:
Mechanism of Action
The mechanism of action of Matricaria ester involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways.
Comparison with Similar Compounds
Matricaria ester is unique among polyacetylenic compounds due to its specific structure and biological activities. Similar compounds include:
Lachnophyllum ester: Another polyacetylenic ester with similar antimicrobial properties.
Matricaria lactone: A related compound found in the same plant species with distinct pharmacological activities.
Properties
CAS No. |
505-02-2 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl (2E,8E)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3+,10-9+ |
InChI Key |
GXPDZHWFJLUFGY-SCPMJEMWSA-N |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/C(=O)OC |
Canonical SMILES |
CC=CC#CC#CC=CC(=O)OC |
Origin of Product |
United States |
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